molecular formula C14H15NO3 B7991684 3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol CAS No. 1443306-93-1

3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B7991684
CAS No.: 1443306-93-1
M. Wt: 245.27 g/mol
InChI Key: KDAABPZHOHZTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound that features a unique combination of a phenyl ring substituted with an ethylenedioxy group and a pyrrolyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:

    Formation of the Ethylenedioxyphenyl Intermediate: The starting material, 3,4-dihydroxybenzaldehyde, is reacted with ethylene glycol in the presence of an acid catalyst to form 3,4-(ethylenedioxy)benzaldehyde.

    Pyrrole Addition: The 3,4-(ethylenedioxy)benzaldehyde is then subjected to a reaction with 1-methylpyrrole under basic conditions to form the desired product, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 3,4-(ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)carboxylic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted derivatives on the phenyl ring, such as nitro, bromo, or sulfonyl compounds.

Scientific Research Applications

3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)ethanol: Similar structure but with an ethanol moiety instead of methanol.

    3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)acetone: Similar structure but with an acetone moiety instead of methanol.

Uniqueness

3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(1-methylpyrrol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-15-6-2-3-11(15)14(16)10-4-5-12-13(9-10)18-8-7-17-12/h2-6,9,14,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAABPZHOHZTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158024
Record name 1H-Pyrrole-2-methanol, α-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443306-93-1
Record name 1H-Pyrrole-2-methanol, α-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443306-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-methanol, α-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.